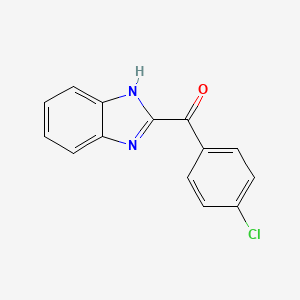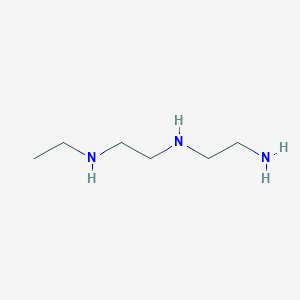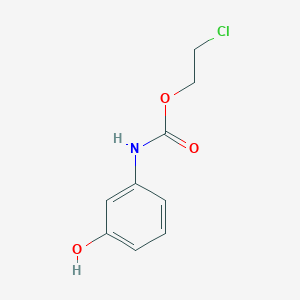
2-chloroethyl N-(3-hydroxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloroethyl N-(3-hydroxyphenyl)carbamate is an organic compound with the molecular formula C9H10ClNO3 It is a member of the carbamate family, which are esters of carbamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-(3-hydroxyphenyl)carbamate typically involves the reaction of 2-chloroethanol with 3-hydroxyaniline in the presence of a carbamoyl chloride. The reaction is carried out under mild conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-hydroxyaniline+2-chloroethanol+carbamoyl chloride→2-chloroethyl N-(3-hydroxyphenyl)carbamate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-chloroethyl N-(3-hydroxyphenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products Formed
Nucleophilic substitution: Products include substituted carbamates with different nucleophiles.
Oxidation: Products include quinones or other oxidized phenolic compounds.
Hydrolysis: Products include 3-hydroxyaniline and 2-chloroethanol.
Aplicaciones Científicas De Investigación
2-chloroethyl N-(3-hydroxyphenyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: It serves as a precursor for the synthesis of other carbamate derivatives used in agriculture and polymer industries.
Mecanismo De Acción
The mechanism of action of 2-chloroethyl N-(3-hydroxyphenyl)carbamate involves its interaction with biological molecules, particularly enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is often reversible, depending on the specific enzyme and the conditions of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloroethyl N-(3,4-xylyl)carbamate
- 2-chloroethyl carbamate
- 4-nitrophenylchloroformate derivatives
Uniqueness
2-chloroethyl N-(3-hydroxyphenyl)carbamate is unique due to its specific hydroxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in medicinal chemistry for the development of enzyme inhibitors and other bioactive molecules.
Propiedades
Número CAS |
13683-95-9 |
|---|---|
Fórmula molecular |
C9H10ClNO3 |
Peso molecular |
215.63 g/mol |
Nombre IUPAC |
2-chloroethyl N-(3-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C9H10ClNO3/c10-4-5-14-9(13)11-7-2-1-3-8(12)6-7/h1-3,6,12H,4-5H2,(H,11,13) |
Clave InChI |
RFZMCIKQHNAEMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)NC(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide](/img/structure/B14002437.png)
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002440.png)
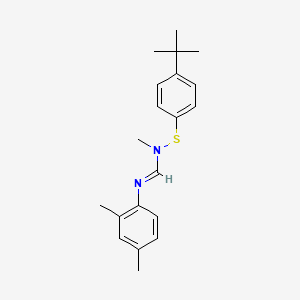
![1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene](/img/structure/B14002447.png)

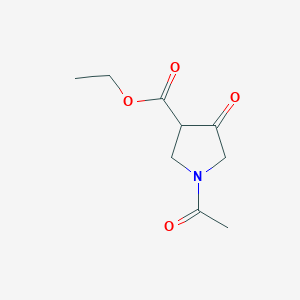

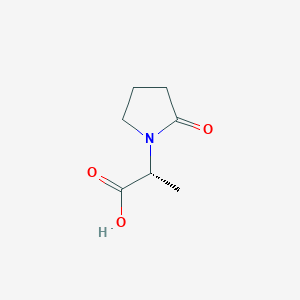
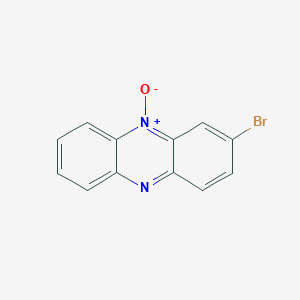
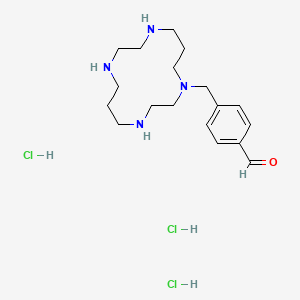
![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
![2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14002494.png)
